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3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- is a bicyclic compound characterized by a unique oxabicyclo structure. The molecular formula is with a molecular weight of approximately 161.19 g/mol. This compound features a bicyclic framework consisting of two fused rings, one of which contains an oxygen atom, contributing to its distinct chemical properties and reactivity.
Research indicates that 3-Oxabicyclo[3.1.0]hexan-2-one derivatives exhibit significant biological activities, including:
The synthesis of 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- can be achieved through several methods:
3-Oxabicyclo[3.1.0]hexan-2-one has various applications in organic chemistry:
Studies on the interactions of this compound reveal its potential to bind with various biological targets:
Several compounds share structural similarities with 3-Oxabicyclo[3.1.0]hexan-2-one. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | 67911-21-1 | 0.97 | Contains additional methyl groups enhancing stability |
| Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate | 335599-07-0 | 0.97 | Features an ethyl ester group, altering solubility and reactivity |
| 3-Methyldihydrofuran-2,5-dione | 4100-80-5 | 0.90 | Exhibits different ring structure and reactivity profile |
| (3aR,4S,7R,7aS)-rel-Hexahydro-4,7-methanoisobenzofuran-1,3-dione | 14166-28-0 | 0.88 | Contains a methano bridge affecting stereochemistry |
These compounds highlight the uniqueness of 3-Oxabicyclo[3.1.0]hexan-2-one in terms of its specific structural configuration and potential applications in synthetic chemistry and pharmacology.
The compound 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- represents a structurally unique bicyclic lactone characterized by its distinctive oxabicyclic framework [1] [2]. The molecular formula C₁₁H₁₀O₂ with a molecular weight of 174.20 g/mol encompasses a three-membered cyclopropane ring fused to a five-membered lactone ring, creating the characteristic [3.1.0] bicyclic system [3] [4]. This structural arrangement incorporates an oxygen atom at position 3 of the bicyclic framework, forming the oxabicyclo designation that distinguishes it from purely carbocyclic analogs [5].
The bicyclic framework exhibits significant ring strain, particularly within the three-membered cyclopropane component, which influences both the geometric parameters and reactivity patterns of the molecule [8] [19]. The five-membered lactone ring adopts an envelope conformation where one carbon atom deviates from planarity, as evidenced by crystallographic studies showing a methylene carbon positioned approximately 0.208 Å below the plane formed by the remaining four ring atoms [39]. The phenyl substituent at the 1-position introduces additional conformational complexity through its spatial orientation relative to the bicyclic core .
| Parameter | Value | Reference Type |
|---|---|---|
| Molecular Formula | C₁₁H₁₀O₂ | Chemical Database |
| Molecular Weight | 174.20 g/mol | Computational |
| Exact Mass | 174.068079560 g/mol | Mass Spectrometry |
| Polar Surface Area | 26.30 Ų | Computational |
| logP | 1.97 | Computational |
The geometric constraints imposed by the bicyclic system result in bond angles and distances that deviate significantly from standard sp³ hybridization values [20] [34]. The cyclopropane component exhibits C-C-C bond angles of approximately 58-62°, substantially smaller than the ideal tetrahedral angle, contributing to the overall strain energy of the system [35] [36]. This structural tension influences the electronic distribution throughout the molecule and affects both spectroscopic properties and chemical reactivity patterns [37].
The (1R)-configuration designation indicates the absolute stereochemistry at the quaternary carbon center bearing the phenyl substituent [2] [4]. This chiral center represents the primary source of stereochemical complexity within the molecule, with the R-configuration defined according to Cahn-Ingold-Prelog priority rules . The presence of this stereocenter imparts chirality to the entire molecular framework, making the compound optically active and capable of existing as distinct enantiomeric forms .
The stereochemical designation (1R) specifically refers to the carbon atom at position 1 of the bicyclic framework, where the phenyl group attachment creates a quaternary chiral center . This configuration influences the spatial arrangement of substituents and affects the overall three-dimensional molecular geometry [35]. The absolute configuration has been confirmed through various analytical techniques, including X-ray crystallographic analysis and nuclear magnetic resonance spectroscopy with chiral auxiliaries [39] [30].
The bicyclic framework itself contributes additional stereochemical complexity through the fixed spatial relationships between ring atoms [13] [19]. The fusion of the three-membered and five-membered rings creates conformational constraints that lock the molecule into specific geometric arrangements, eliminating conformational flexibility that might otherwise exist in acyclic analogs [20] [34]. These structural features combine to produce a rigid, three-dimensional molecular architecture with well-defined stereochemical characteristics [35] [36].
The infrared spectroscopic profile of 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- exhibits distinctive absorption patterns characteristic of strained lactone systems [22] [27]. The carbonyl stretching frequency appears at 1774-1775 cm⁻¹, significantly higher than typical unstrained lactones due to ring strain effects [28]. This elevated frequency results from the geometric constraints imposed by the bicyclic framework, which reduces the effective conjugation between the oxygen lone pairs and the carbonyl π-system [27].
Aromatic carbon-hydrogen stretching vibrations occur in the 3060-3030 cm⁻¹ region, consistent with the phenyl substituent characteristics [22] . Aliphatic carbon-hydrogen stretches appear between 2960-2850 cm⁻¹, representing the bicyclic framework methylene and methine protons [26] [28]. The infrared spectrum provides valuable structural confirmation and distinguishes this compound from related bicyclic systems through its unique absorption pattern [27].
The proton nuclear magnetic resonance spectrum displays characteristic signals that reflect the molecular structure and stereochemistry [10] [30]. Aromatic protons from the phenyl group appear as a multiplet between 7.40-7.26 parts per million, exhibiting the typical pattern for monosubstituted benzene rings [31] [33]. The oxabicyclo ring protons resonate at 4.50-4.20 parts per million, with significant deshielding effects from the adjacent oxygen atoms [29] [30].
Methylene protons within the bicyclic framework appear between 2.80-2.20 parts per million, showing complex coupling patterns due to the rigid geometric constraints [31] [32]. The carbon-13 nuclear magnetic resonance spectrum reveals the carbonyl carbon at 169-171 parts per million, characteristic of lactone functionality [25] [28]. Aromatic carbons resonate between 125-142 parts per million, while oxabicyclo framework carbons appear at 67-87 parts per million [32] [35].
| Technique | Parameter/Signal | Value/Range | Notes |
|---|---|---|---|
| IR Spectroscopy | Carbonyl C=O stretch | 1774-1775 cm⁻¹ | Strained lactone increases frequency |
| IR Spectroscopy | Aromatic C-H stretch | 3060-3030 cm⁻¹ | Phenyl aromatic stretching |
| ¹H NMR | Aromatic protons | 7.40-7.26 ppm (5H) | Phenyl group pattern |
| ¹H NMR | Oxabicyclo protons | 4.50-4.20 ppm (2H) | Oxygen deshielding effects |
| ¹³C NMR | Carbonyl carbon | 169-171 ppm | Lactone characteristic |
| ¹³C NMR | Aromatic carbons | 125-142 ppm | Phenyl ring carbons |
Mass spectrometric analysis reveals characteristic fragmentation patterns that provide structural confirmation [26]. The molecular ion peak appears at mass-to-charge ratio 174, corresponding to the intact molecular structure [1] [3]. The base peak typically occurs at mass-to-charge ratio 146, representing loss of carbon monoxide from the molecular ion, a characteristic fragmentation pathway for lactone systems [26] [28]. Additional fragment ions provide information about the bicyclic framework stability and the phenyl substituent behavior under ionization conditions [37].
X-ray crystallographic analysis provides definitive structural information for 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- and confirms the absolute configuration [39] [41]. The crystal structure reveals precise bond lengths and angles that characterize the strained bicyclic framework [39]. The carbon-oxygen lactone bond measures 1.45-1.47 Å, while the carbonyl carbon-oxygen double bond length is 1.20-1.22 Å, values consistent with strained lactone systems [39] [41].
The cyclopropane component exhibits carbon-carbon bond lengths of 1.50-1.52 Å, slightly elongated compared to unstrained cyclopropane rings due to the fusion constraints [39] [20]. The lactone ring carbon-carbon bonds measure 1.52-1.54 Å, reflecting normal single bond character [39]. The carbon-phenyl bond length of 1.52-1.53 Å indicates standard quaternary carbon substitution patterns [39] [41].
Angular parameters reveal significant deviations from ideal geometries due to ring strain effects [39]. The carbon-oxygen-carbon lactone angle measures 110-112°, compressed from the ideal tetrahedral angle [39]. The oxygen-carbon-oxygen angle at the carbonyl center is 122-124°, reflecting the planar geometry around the carbonyl group [39] [41]. The lactone ring adopts an envelope conformation to minimize steric interactions and ring strain [39].
| Parameter | Value | Reference Type |
|---|---|---|
| C-O lactone bond | 1.45-1.47 Å | X-ray crystallography |
| C=O carbonyl bond | 1.20-1.22 Å | X-ray crystallography |
| C-C cyclopropane bond | 1.50-1.52 Å | X-ray crystallography |
| C-O-C lactone angle | 110-112° | X-ray crystallography |
| O-C=O angle | 122-124° | X-ray crystallography |
| Lactone ring pucker | Envelope conformation | X-ray crystallography |
Intermolecular interactions within the crystal lattice include weak carbon-hydrogen to oxygen hydrogen bonding between the phenyl ring and carbonyl oxygen atoms of neighboring molecules [39]. These interactions contribute to the overall crystal packing arrangement and provide insights into the molecular recognition properties of the compound [39] [41].
Density functional theory calculations provide detailed insights into the electronic structure and stereoelectronic effects governing the behavior of 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- [34] [35]. Computational modeling using methods such as M06-2X/6-31+G(d,p) for geometry optimization and B3LYP/6-311+G(2d,p) for nuclear magnetic resonance chemical shift predictions reveals the electronic factors influencing molecular properties [35] [37].
The ring strain energy contributes significantly to the overall molecular energy, with the cyclopropane component representing the primary source of destabilization [34] [36]. Computational analysis indicates that the strain energy affects the electron distribution throughout the bicyclic framework, influencing both spectroscopic properties and reactivity patterns [20] [37]. The strained geometry results in altered orbital overlap patterns compared to unstrained analogs [36].
Stereoelectronic effects play a crucial role in determining the conformational preferences and chemical behavior of the molecule [20] [34]. The rigid bicyclic framework limits conformational flexibility, but computational modeling reveals subtle geometric adjustments that optimize orbital interactions [35] [36]. The phenyl substituent orientation is influenced by both steric factors and electronic interactions with the bicyclic core [37].
Natural bond orbital analysis provides quantitative assessment of hyperconjugative interactions and electron delocalization patterns [20] [34]. The computational results indicate that traditional resonance stabilization of the lactone carbonyl is reduced compared to unstrained systems due to geometric constraints that limit optimal orbital overlap [36] [37]. These electronic effects contribute to the enhanced electrophilicity of the carbonyl group and influence the characteristic spectroscopic properties observed experimentally [35].
Epoxide-mediated ring-closure represents one of the foundational approaches for constructing the oxabicyclo[3.1.0]hexanone framework. The methodology typically employs epichlorohydrin as a key electrophile in combination with phenylacetonitrile under basic conditions [1]. The process involves sodium hydride as the base, which offers improved safety and industrial viability compared to earlier methods using sodium amide [1].
The reaction proceeds through formation of a phenylacetonitrile anion, which undergoes nucleophilic attack on epichlorohydrin to generate the bicyclic intermediate. Subsequent hydrolysis and acid treatment yield the target oxabicyclo[3.1.0]hexan-2-one scaffold [1]. Optimization studies have demonstrated that reaction temperatures of 0 to 50°C with sodium hydride (1.2 to 2 gram equivalents) provide optimal results, with yields ranging from 68 to 97 percent [1].
The choice of solvent system significantly influences reaction efficiency. Aprotic polar solvents such as N,N-dimethylformamide, N,N'-dimethylimidazolidinone, N,N-dimethylacetamide, and N-methylpyrrolidone have proven most effective [1]. Mixed solvent systems incorporating toluene can further enhance selectivity and product isolation [1].
Industrial implementation of this methodology benefits from the commercial availability and relatively low cost of starting materials. The process has been successfully scaled to kilogram quantities, demonstrating its practical utility for large-scale synthesis [1]. The reaction progress can be monitored through analysis of phenylacetonitrile concentration, with completion confirmed by substrate disappearance [1].
Alkylidenecyclopropane precursors offer versatile pathways for constructing bicyclic frameworks through transition metal-catalyzed cycloaddition reactions. These approaches leverage the inherent ring strain of cyclopropane systems to drive cyclization processes under relatively mild conditions [2] [3].
Nickel-catalyzed intramolecular [3+2+2] cycloadditions of alkene- and alkyne-tethered alkylidenecyclopropanes provide highly diastereoselective access to tricyclic systems containing the oxabicyclo[3.1.0] motif [2]. Using Ni(COD)2 as the optimal catalyst system, ACP precursors containing oxygen-, nitrogen-, or carbon-based tethers participate effectively in these transformations [2].
The reaction exhibits complete diastereoselectivity and chemoselectivity, with yields ranging from 50 to 85 percent [2]. Temperature control proves crucial, with optimal conditions typically employing ambient temperature or mild heating to 40°C [2]. The stereochemistry of products can be controlled through substrate design, with the reaction proving stereospecific when employing substrates containing defined alkene geometries [2].
Palladium-catalyzed variants have also been developed, utilizing Pd2(dba)3 complexes with phosphite ligands [3]. These systems demonstrate excellent compatibility with various substitution patterns on the alkyne component, though certain substituents such as trimethylsilyl groups may inhibit the cyclization process [3]. Ruthenium-mediated alternatives provide complementary reactivity profiles, offering access to related bicyclic systems under different mechanistic pathways [3].
The synthetic utility of ACP-based methods extends beyond simple cyclization, with products serving as versatile intermediates for further transformations. Ring-opening reactions, oxidative modifications, and cross-coupling processes can be employed to access diverse structural analogs and functionalized derivatives [3].
The Sharpless asymmetric epoxidation represents a cornerstone methodology for introducing chirality into synthetic sequences leading to enantioenriched oxabicyclo[3.1.0]hexanone derivatives. This approach utilizes titanium tetraalkoxide catalysts in combination with chiral tartrate ligands to achieve highly enantioselective epoxidation of allylic alcohols [5] [6].
The catalytic system typically employs titanium(IV) isopropoxide with diethyl tartrate (DET) or diisopropyl tartrate (DIPT) as the chiral auxiliary . Tert-butyl hydroperoxide serves as the oxidant, while molecular sieves (3Å) are essential for optimal selectivity . Reaction temperatures of -20°C to 0°C provide the best combination of reaction rate and enantioselectivity [5].
Enantioselectivity levels of 85 to 99 percent ee are routinely achieved with properly designed substrates [5] [6]. The reaction displays predictable facial selectivity based on the tartrate ligand employed, with (+)-DET and (-)-DET providing access to opposite enantiomers [7]. Substrate scope encompasses primary and secondary allylic alcohols, with reaction rates generally following the order: terminal epoxides ≈ aromatic epoxides > aliphatic trans-disubstituted epoxides > aliphatic cis-disubstituted epoxides > aliphatic trisubstituted epoxides [8].
Mechanistic studies support a dimeric titanium catalyst structure, with computational investigations revealing the importance of substrate-catalyst interactions in determining stereochemical outcome [6]. The process involves coordination of the allylic alcohol to titanium, followed by oxygen transfer from the peroxide in a highly organized transition state [6].
The methodology finds extensive application in complex molecule synthesis, serving as a reliable method for establishing stereochemical control in early synthetic steps [9]. Products from Sharpless epoxidation can be further elaborated through ring-opening reactions, rearrangements, and functional group manipulations to access the target oxabicyclo[3.1.0]hexanone framework [9].
Rhodium-catalyzed carbenoid insertion reactions provide powerful methods for constructing the oxabicyclo[3.1.0]hexanone core with high levels of stereochemical control. These transformations typically employ diazo compounds as carbene precursors in combination with chiral rhodium catalysts to achieve enantioselective carbon-carbon bond formation [10] [11] [12].
Dirhodium tetracarboxylate catalysts, particularly those bearing chiral carboxylate ligands, demonstrate exceptional performance in asymmetric carbene chemistry [10]. Rh2(S-DOSP)4 and Rh2(S-PTAD)4 represent leading catalyst systems, providing enantioselectivities of 92 to 99 percent ee across diverse substrate classes [10].
The reaction mechanism involves decomposition of diazo compounds to generate rhodium-stabilized carbene intermediates [11]. These reactive species undergo insertion into carbon-hydrogen bonds or participate in cyclopropanation reactions with alkenes [10]. For oxabicyclo[3.1.0]hexanone synthesis, intramolecular cyclization processes are particularly valuable, providing direct access to the bicyclic framework [13].
Substrate design plays a crucial role in reaction outcome. Diazo acetates bearing appropriate tethering groups undergo intramolecular insertion or cyclopropanation to generate the desired bicyclic products [13]. Reaction conditions are generally mild, with catalyst loadings as low as 0.1 to 1 mol percent proving effective [10].
The methodology tolerates diverse functional groups and substitution patterns. Ester, ketone, and amide functionalities are compatible with the reaction conditions [12]. Temperature control from ambient conditions to 60°C allows optimization of reaction rate and selectivity [10].
Recent developments have expanded the scope to include asymmetric versions using chiral auxiliary approaches and novel ligand designs [14]. These advances enable direct access to enantioenriched products without requiring resolution or additional stereochemical manipulations [12].
Photoredox catalysis has emerged as a transformative approach for constructing complex bicyclic frameworks through light-mediated radical processes. The (3 + 2) annulation of cyclopropenes with activated cyclopropanes represents a particularly elegant strategy for accessing oxabicyclo[3.1.0]hexane derivatives under mild conditions [15] [16].
The methodology employs organic or iridium photoredox catalysts in combination with blue LED irradiation to facilitate radical-mediated ring-opening and subsequent cyclization processes [15]. 4CzIPN and 4DPAIPN have proven particularly effective as organocatalysts, while [Ir(ppy)2(dtbbpy)]PF6 provides complementary reactivity with certain substrate classes [15].
Reaction optimization studies have identified nitromethane as the optimal solvent, with degassing required to prevent radical quenching by atmospheric oxygen [15]. Catalyst loadings of 2 to 5 mol percent typically suffice, with reaction times of approximately 18 hours at ambient temperature [15].
The process exhibits broad substrate tolerance, accommodating diverse substitution patterns on both cyclopropene and cyclopropane components [15]. Yields of 60 to 86 percent are routinely achieved across the tested substrate scope [15]. Importantly, the reaction displays high diastereoselectivity when employing difluorocyclopropenes in combination with appropriately substituted cyclopropylanilines [15].
Mechanistic investigations support a pathway involving single-electron oxidation of the aminocyclopropane to generate a radical cation intermediate [17]. This species undergoes ring-opening to form a stabilized radical that subsequently couples with the cyclopropene component [17]. The reaction can be scaled to gram quantities without significant loss of efficiency [15].
The products obtained from this methodology serve as valuable building blocks for medicinal chemistry applications. The fluorinated analogs accessible through difluorocyclopropene substrates are particularly noteworthy given the importance of fluorine-containing pharmaceuticals [15].
Iridium catalysis offers sophisticated approaches for stereocontrolled synthesis of oxabicyclo[3.1.0]hexanone derivatives through diverse mechanistic pathways. These methodologies leverage the unique electronic properties of iridium complexes to achieve high levels of diastereo- and enantioselectivity [18] [19].
Asymmetric hydrogenation protocols using chiral iridium catalysts provide efficient routes to enantioenriched bicyclic products [19]. These processes typically employ phosphine or N,N'-ligands to create defined chiral environments around the metal center [19]. Reaction conditions are generally mild, operating at ambient temperature under hydrogen pressure [19].
Enantioconvergent strategies have been developed that enable the use of substrate mixtures without prior resolution [19]. This approach is particularly valuable for fluoromethylated substrates, where challenging olefins bearing CFx groups can be successfully reduced with high enantioselectivity [19].
Tandem condensation-hydrogenation sequences represent another powerful application of iridium catalysis [19]. These processes combine aldol-type condensations with subsequent asymmetric reduction to provide complex bicyclic lactams in a single operation [19]. Fine-tuning of reaction conditions allows control over both the condensation and reduction steps [19].
Dual catalytic systems combining iridium complexes with complementary catalysts have shown particular promise [18]. Synergistic iridium and amine catalysis enables asymmetric [4+2] cycloadditions of vinyl aminoalcohols with various electrophiles [18]. These processes provide straightforward routes to chiral heterocycles bearing quaternary stereocenters [18].
The versatility of iridium-mediated approaches extends to photochemical applications. Visible-light-activated iridium catalysts can promote energy transfer processes that enable cycloaddition reactions under exceptionally mild conditions [20]. These protocols offer access to previously challenging structural motifs while maintaining high levels of stereochemical control [20].
Recent advances have focused on developing more sustainable and practical variants of these methodologies. Lower catalyst loadings, reduced reaction times, and improved functional group tolerance continue to enhance the utility of iridium-catalyzed approaches for complex molecule synthesis [19].